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molecular formula C10H14N2O B8718946 4-amino-N,3,5-trimethylbenzamide

4-amino-N,3,5-trimethylbenzamide

Cat. No. B8718946
M. Wt: 178.23 g/mol
InChI Key: KIQXSRKPXDNMRQ-UHFFFAOYSA-N
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Patent
US08633182B2

Procedure details

4-Nitro-3,5,N-trimethyl-benzamide (1.0 g, 4.8 mmol) is suspended in methanol (10 mL) and hydrogenated at 3 bar for 3 hours using 10% Palladium on activated carbon (100 mg) as the catalyst. The mixture is filtered through celite and the solvent removed under vacuum to give the title compound (Yield 850 mg).
Name
4-Nitro-3,5,N-trimethyl-benzamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:13]([CH3:14])=[CH:12][C:7]([C:8]([NH:10][CH3:11])=[O:9])=[CH:6][C:5]=1[CH3:15])([O-])=O>CO.[Pd]>[NH2:1][C:4]1[C:5]([CH3:15])=[CH:6][C:7]([C:8]([NH:10][CH3:11])=[O:9])=[CH:12][C:13]=1[CH3:14]

Inputs

Step One
Name
4-Nitro-3,5,N-trimethyl-benzamide
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C(=O)NC)C=C1C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered through celite
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C(=O)NC)C=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 850 mg
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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